molecular formula C30H37N3O2 B532542 LASV inhibitor 3.3

LASV inhibitor 3.3

Cat. No. B532542
M. Wt: 471.6 g/mol
InChI Key: CUSOKWBOIRFXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LASV-IN-3.3 is a specific inhibitor of Lassa fever virus (LASV) which targets lysosome-associated membrane protein 1 (LAMP1), which is a host factor that binds to the LASV glycoprotein (GP) during infection.

Scientific Research Applications

  • Broad-Spectrum Arenavirus Inhibition :

    • A study identified a benzimidazole derivative, ST-193, as a potent inhibitor of LASV entry with an inhibitory concentration (IC50) of 1.6 nM. This compound also showed inhibitory effects on other arenaviruses, making it a broad-spectrum inhibitor (Larson et al., 2008).
  • Targeting Lassa Virus Entry :

    • Another compound, losmapimod, a p38 MAPK inhibitor, was found to inhibit LASV entry by affecting the stable signal peptide-GP2 subunit interface of the LASV glycoprotein, blocking pH-dependent viral fusion (Zhang et al., 2019).
  • Role of Cholesterol in LASV Entry :

    • Research identified a critical role for cholesterol in LASV entry. A small molecule inhibitor was found to block infection by competing with cholesterol in the lysosome-associated membrane protein 1 (LAMP1), a host factor that binds to the LASV glycoprotein during infection (Wang et al., 2018).
  • Inhibitor Design and Structure-Activity Relationship :

    • A study characterized various 4-acyl-1,6-dialkylpiperazin-2-ones as potent cell entry inhibitors of LASV, leading to the identification of more active enantiomers and providing insights into key structural features required for inhibition (Whitby et al., 2009).
  • Identification of Novel Compounds :

    • High-throughput screening identified novel compounds such as F1920 and F1965 as LASV entry inhibitors, indicating their potential as backbones for developing lead drugs against LASV infection (Hou et al., 2022).
  • Discovery and Optimization of Inhibitors :

    • Another research effort led to the discovery and optimization of benzimidazole derivatives as potential LASV inhibitors, highlighting the importance of lipophilic and spatially larger substituents in enhancing antiviral activity (Chen et al., 2023).

properties

Molecular Formula

C30H37N3O2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]adamantane-1-carboxamide

InChI

InChI=1S/C30H37N3O2/c34-27(21-31-29(35)30-18-22-15-23(19-30)17-24(16-22)20-30)32-11-13-33(14-12-32)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,31,35)

InChI Key

CUSOKWBOIRFXDP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LASV-IN-3.3;  LASV IN-3.3;  LASV-IN 3.3;  LASV IN 3.3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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